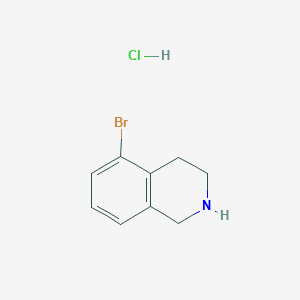

5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMVDLGSHBOIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662875 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923591-51-9 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of adrenergic receptor antagonists and isoquinoline alkaloids. However, the bromination of the tetrahydroisoquinoline scaffold is prone to regioisomeric heterogeneity, frequently yielding mixtures of 5-, 6-, 7-, and 8-bromo isomers.

This guide provides a rigorous, self-validating analytical workflow to unambiguously confirm the 5-bromo regioisomer and the hydrochloride salt stoichiometry . The methodology prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (specifically NOESY and HMBC) as the definitive tool for structural assignment, supported by Mass Spectrometry (MS) and elemental analysis.

Structural Context and Numbering

To interpret spectral data accurately, the IUPAC numbering system for the isoquinoline scaffold must be strictly followed.

-

Positions 1, 3, 4: Aliphatic/Heterocyclic ring protons.

-

Position 2: Nitrogen atom (secondary amine).

-

Positions 5, 6, 7, 8: Aromatic ring protons.

The Regiochemistry Challenge: In electrophilic aromatic substitution (EAS) of tetrahydroisoquinoline, the directing effects of the alkyl group at the ring junction often favor the 6- and 7-positions (para/ortho to the electron-donating alkyl bridge). Obtaining the 5-bromo isomer often requires specific synthetic routes (e.g., reduction of 5-bromoisoquinoline) or careful separation. Therefore, proving the bromine is at position 5—and not 6, 7, or 8—is the primary analytical objective.

Visualization: Elucidation Workflow

Figure 1: The logical workflow for structural certification, moving from basic identification to rigorous regioisomer differentiation.

Phase 1: Mass Spectrometry (Elemental Confirmation)

Before assessing geometry, we must confirm the molecular formula (

Experimental Protocol

-

Method: LC-MS (ESI+)

-

Solvent: Methanol/Water + 0.1% Formic Acid.

-

Expected Result:

-

M+H Peak: 212.0 and 214.0 Da.

-

Isotopic Pattern: A characteristic 1:1 intensity ratio (doublet) for the molecular ion

, corresponding to the natural abundance of

-

Diagnostic Check: If the mass spectrum shows a complex cluster or lacks the 1:1 doublet, the sample is either not brominated or contains poly-brominated impurities.

Phase 2: Nuclear Magnetic Resonance (The Regioisomer Proof)

This is the most critical section. Distinguishing the 5-bromo isomer relies on the specific coupling patterns of the remaining three aromatic protons and the spatial proximity (NOE) of the aliphatic ring protons.

Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent.

1H NMR Assignment Table (Expected Data)

| Position | Type | Multiplicity | Approx. Shift (ppm) | Diagnostic Logic |

| NH2+ | Exchangeable | Broad Singlet | 9.0 - 9.8 | Confirms HCl salt formation. |

| H-1 | Aliphatic ( | Singlet (or broad s) | 4.20 - 4.35 | Deshielded by N and aromatic ring. Key NOE probe. |

| H-3 | Aliphatic ( | Triplet/Multiplet | 3.30 - 3.45 | Adjacent to N. |

| H-4 | Aliphatic ( | Triplet/Multiplet | 2.90 - 3.05 | Benzylic. Key NOE probe. |

| H-6 | Aromatic | Doublet ( | 7.10 - 7.20 | Ortho coupling to H-7. |

| H-7 | Aromatic | Triplet ( | 7.20 - 7.30 | Meta to Br, flanked by H-6 and H-8. |

| H-8 | Aromatic | Doublet ( | 7.40 - 7.50 | Ortho coupling to H-7. |

The "Self-Validating" Regioisomer Logic

To prove the structure is 5-bromo and not 8-bromo (the most likely contaminant with similar splitting), you must analyze the Nuclear Overhauser Effect (NOESY) .

The Spatial Logic:

-

H-1 (Methylene) is spatially close to Position 8 .

-

H-4 (Methylene) is spatially close to Position 5 .

The Decision Matrix:

-

Scenario A: 5-Bromo Isomer (Target)

-

Position 5 is occupied by Bromine.

-

NOESY Result: Strong NOE correlation between H-1 and H-8 .

-

NOESY Result: Absence of strong NOE between H-4 and any aromatic proton (because H-5 is replaced by Br).

-

-

Scenario B: 8-Bromo Isomer (Common Impurity)

-

Position 8 is occupied by Bromine.

-

NOESY Result: Absence of NOE between H-1 and any aromatic proton (because H-8 is replaced by Br).

-

NOESY Result: Strong NOE correlation between H-4 and H-5 .

-

-

Scenario C: 6-Bromo or 7-Bromo

-

These will show a singlet (s) and two doublets (d) or a doublet-doublet pattern in the aromatic region, rather than the triplet (t) and two doublets (d) pattern of the 1,2,3-trisubstituted system found in 5- and 8-bromo isomers.

-

Visualization: NMR Logic Tree

Figure 2: Decision logic for distinguishing regioisomers based on coupling constants and NOE interactions.

Phase 3: Salt Stoichiometry Confirmation

Confirming the hydrochloride salt form is essential for molecular weight calculations in downstream dosing.

Argentometric Titration

-

Principle: Quantitative precipitation of chloride ions with silver nitrate (

). -

Protocol: Dissolve accurately weighed sample (approx. 30 mg) in deionized water. Titrate with standardized 0.01 M

using a potentiometric electrode. -

Calculation:

-

Theoretical Cl% for C9H10BrN·HCl: ~14.26%

-

Acceptance Criteria:

of theoretical.

-

Elemental Analysis (CHN)

Combustion analysis provides a secondary check on purity and hydration state.

-

Theoretical (Anhydrous): C: 43.49%, H: 4.46%, N: 5.64%.

-

Insight: Significant deviation in Hydrogen often indicates a hygroscopic hydrate, common with amine salts.

Summary of Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Conform to structure; 3 aromatic protons (d, t, d); NOE H-1/H-8 present. |

| Isomeric Purity | 1H NMR / HPLC | No visible singlet in aromatic region (rules out 6/7-Br). |

| Assay | HPLC (UV @ 210/254 nm) | > 98.0% area normalization. |

| Counter-ion | Titration ( | 13.8% – 14.7% Chloride content. |

| Mass | LC-MS | m/z 212/214 [M+H]+ (1:1 ratio). |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting aromatic coupling patterns).

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier. (Reference for isoquinoline numbering and reactivity).

-

PubChem Compound Summary. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. (General chemical data).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY/HMBC protocols).

synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride precursor

Technical Whitepaper: Scalable Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

5-Bromo-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) is a high-value heterocyclic scaffold critical in the development of dopaminergic agents, sigma receptor antagonists, and isoquinoline alkaloids. Its structural utility lies in the C5-bromine handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) in a sterically crowded environment distinct from the more accessible C6 or C7 positions.

However, the synthesis of 5-Br-THIQ presents a specific regiochemical challenge: electrophilic aromatic substitution on the tetrahydroisoquinoline ring typically favors the C7 position due to the directing effects of the nitrogen lone pair. Direct bromination of THIQ yields mixtures of 7-bromo and 6-bromo isomers, making isolation of the 5-bromo isomer inefficient.

This guide details the "Reduction Route," a field-proven, scalable protocol that circumvents these regioselectivity issues by establishing the halogen position on the aromatic oxidized precursor (isoquinoline) prior to saturation.

Strategic Route Analysis

To ensure high purity and scalability, we evaluate two primary retrosynthetic pathways.

| Feature | Route A: Pictet-Spengler Cyclization | Route B: Reduction of 5-Bromoisoquinoline (Recommended) |

| Starting Material | 2-Bromophenethylamine + Formaldehyde | Isoquinoline (via 5-Bromoisoquinoline) |

| Mechanism | Electrophilic Aromatic Substitution (Imine closure) | Hydride Reduction of Pyridinium Species |

| Regiochemistry | Risk: The bromine atom deactivates the ring, making cyclization sluggish. Closure may occur para to the activator, but steric bulk of Br at ortho position directs closure. | High Fidelity: The C5-Br position is locked in the aromatic precursor using low-temp bromination conditions. |

| Scalability | Moderate (Requires harsh acidic conditions). | High (Standard reagents, manageable exotherms).[1] |

| Purity Profile | Often requires chromatography to remove isomers. | Crystallization often sufficient; minimal isomer contamination. |

Decision: This guide focuses on Route B , utilizing the partial reduction of 5-bromoisoquinoline. This method offers the highest reliability for generating the hydrochloride salt with defined regiochemistry.

Pathway Visualization

The following diagram outlines the critical process flow, from the regioselective bromination of the isoquinoline starting material to the final hydrochloride salt formation.

Figure 1: Critical Process Flow for the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Bromoisoquinoline (The Precursor)

Rationale: Direct bromination of isoquinoline requires strict temperature control to favor the 5-position over the 8-position.[1] The use of concentrated sulfuric acid as the solvent protonates the nitrogen, deactivating the ring and directing the bromination to the homo-annular ring (positions 5 and 8).

Reagents:

-

Isoquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Concentrated Sulfuric Acid (

) (Solvent)[1]

Protocol:

-

Setup: Charge a reactor with conc.

and cool to 0°C . -

Addition 1: Add Isoquinoline dropwise, maintaining internal temperature

. (Exothermic).[2] -

Cooling: Cool the solution to -25°C (Critical Control Point).

-

Addition 2: Add solid NBS portion-wise. Warning: Maintain temperature between -22°C and -26°C. Higher temperatures increase the formation of the difficult-to-separate 8-bromo isomer.

-

Reaction: Stir at -22°C for 2 hours, then -18°C for 3 hours.

-

Workup: Pour onto crushed ice. Adjust pH to ~9.0 with

. Extract with Diethyl Ether or DCM. -

Purification: Fractional distillation or recrystallization (if solid) to isolate 5-bromoisoquinoline.[3]

-

Target Yield: 45-50%

-

Melting Point: 34-36°C (solidifies upon standing).

-

Phase 2: Reduction to 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Rationale: Sodium Borohydride (

Reagents:

-

5-Bromoisoquinoline (1.0 eq)

-

Sodium Borohydride (

) (2.0 - 4.0 eq) -

Glacial Acetic Acid (Solvent)

-

Hydrochloric acid (for salt formation)

Protocol:

-

Dissolution: Dissolve 5-bromoisoquinoline in Glacial Acetic Acid under

atmosphere. -

Reduction: Cool to 15-20°C. Add

pellets slowly.-

Note: Hydrogen gas evolution is vigorous. Control addition rate to manage foaming and temperature.

-

-

Stirring: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC for disappearance of starting material.

-

Quench: Concentrate the acetic acid under reduced pressure. Dilute the residue with water and basify to pH > 10 using 20% NaOH (aq).

-

Extraction: Extract the free base into Dichloromethane (DCM) (3x). Wash combined organics with brine and dry over

.[4] -

Salt Formation:

-

Cool the DCM solution to 0°C.

-

Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise until precipitation is complete.

-

Filter the white solid.

-

-

Drying: Dry under vacuum at 40°C.

Data Summary:

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Yield (Step 2) | 80 - 90% |

| Molecular Weight | 248.55 g/mol (HCl salt) |

| Solubility | Soluble in Water, Methanol; Insoluble in Ether |

Mechanistic Insight (Reduction Step)

Understanding the mechanism is vital for troubleshooting. The reduction proceeds via a step-wise hydride transfer to the pyridinium ring.

Figure 2: Step-wise reduction mechanism of the isoquinoline ring in acidic media.

Critical Note on De-halogenation:

While catalytic hydrogenation (

Safety & Handling

-

5-Bromoisoquinoline: Irritant.[5] Avoid inhalation of dust.

-

Sodium Borohydride: Water-reactive. Releases flammable Hydrogen gas.[2] Ensure adequate ventilation and absence of ignition sources.

-

Reaction Exotherms: The bromination step (Phase 1) is highly sensitive to thermal runaway. The reduction step (Phase 2) generates gas and heat; never seal the reaction vessel completely.

References

-

Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][3] Organic Syntheses, 81, 98.

- Context: Detailed protocol for the regioselective bromin

-

Gribble, G. W., & Heald, P. W. (1978). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinolines and Isoquinolines with Carboxylic Acids.[6] Synthesis, 1975(10), 650-652.

- Context: Establishes the methodology for reducing isoquinolines using in carboxylic acids.

-

PubChem Compound Summary. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline.[5][7]

-

Maryanoff, B. E., et al. (1987). Pyrroloisoquinoline antidepressants. Journal of Medicinal Chemistry, 30(8), 1433-1454.

- Context: Application of brominated tetrahydroisoquinolines in drug synthesis.

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in the synthesis of a variety of biologically active compounds, is no exception. Its rigid bicyclic core, substituted with a bromine atom, offers a versatile scaffold for medicinal chemistry explorations. Understanding the exact arrangement of its atoms and the electronic environment of its constituent functional groups is crucial for predicting its reactivity, designing derivatives with enhanced therapeutic properties, and ensuring the quality and consistency of synthesized batches.

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the nuances of each technique, we aim to equip researchers with the fundamental knowledge required to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl possesses a tetrahydroisoquinoline core, which consists of a benzene ring fused to a six-membered nitrogen-containing ring. The bromine atom at the 5-position significantly influences the electronic properties of the aromatic ring and serves as a valuable handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a common practice for amine-containing pharmaceuticals.

Figure 1: Chemical structure of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atom to form the hydrochloride salt will lead to a downfield shift of the adjacent protons and the appearance of a broad signal for the N-H protons.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 2H | NH ₂⁺ |

| ~7.3 - 7.5 | m | 2H | Ar-H |

| ~7.1 - 7.2 | m | 1H | Ar-H |

| ~4.3 - 4.5 | t | 2H | C1-H ₂ |

| ~3.4 - 3.6 | t | 2H | C3-H ₂ |

| ~3.0 - 3.2 | t | 2H | C4-H ₂ |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Expert Insights: The signals for the aromatic protons are expected to be complex due to the influence of the bromine substituent and the fused ring system. The protons on the tetrahydroisoquinoline ring (C1, C3, and C4) will likely appear as triplets, reflecting coupling with their neighboring methylene groups. The broadness of the NH₂⁺ signal is a characteristic feature resulting from quadrupolar relaxation and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl will show distinct signals for the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 140 | Ar-C (quaternary) |

| ~130 - 135 | Ar-C H |

| ~125 - 130 | Ar-C H |

| ~120 - 125 | Ar-C -Br |

| ~45 - 50 | C 1 |

| ~40 - 45 | C 3 |

| ~25 - 30 | C 4 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Expert Insights: The carbon atom attached to the bromine (C5) is expected to be significantly shielded compared to the other aromatic carbons. The chemical shifts of the aliphatic carbons (C1, C3, and C4) are characteristic of a saturated heterocyclic system.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3200 | Strong, Broad | N-H stretch (from NH₂⁺) |

| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1580 - 1620 | Medium | C=C stretch (aromatic) |

| ~1450 - 1500 | Medium | C=C stretch (aromatic) |

| ~1000 - 1100 | Medium | C-N stretch |

| ~500 - 600 | Medium | C-Br stretch |

Expert Insights: The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 3000-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. The presence of aromatic C=C stretching bands confirms the benzene ring, and the C-Br stretching frequency can also be observed in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Expected Molecular Ion: For 5-Bromo-1,2,3,4-tetrahydroisoquinoline (free base, C₉H₁₀BrN), the molecular ion peak [M]⁺ would appear at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base.

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for tetrahydroisoquinolines involve the cleavage of the bonds in the heterocyclic ring.

Figure 2: A simplified representation of potential fragmentation pathways for 5-Bromo-1,2,3,4-tetrahydroisoquinoline.

Expert Insights: A significant fragment is often observed due to the loss of a hydrogen radical from the molecular ion. Another characteristic fragmentation is the loss of the bromine radical. Further fragmentation can lead to the formation of a stable tropylium-like cation.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for the free base). For the hydrochloride salt, the KBr pellet method is generally preferred.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, utilizing NMR, IR, and MS, provides a detailed and unambiguous characterization of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences. A thorough understanding of the spectroscopic properties of this key intermediate is essential for its effective utilization in the development of novel therapeutic agents.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Navigating the Stability Landscape of 5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific scrutiny. A critical, yet often underestimated, aspect of this journey is the comprehensive understanding of the active pharmaceutical ingredient's (API) chemical stability. This guide provides an in-depth technical exploration of the chemical stability and recommended storage conditions for 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in the synthesis of various therapeutic agents. The tetrahydroisoquinoline scaffold is a well-established pharmacophore, and its derivatives are explored in diverse areas such as neuroscience and oncology.[1] The introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to ensure the integrity and reliability of this important chemical entity throughout the research and development lifecycle.

Foundational Chemical Profile

A thorough understanding of the physicochemical properties of this compound is the bedrock of any stability assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | ECHEMI |

| Molecular Weight | 248.55 g/mol | ECHEMI |

| Appearance | Solid (predicted) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Principles |

The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base, a crucial factor in both chemical reactions and potential formulation development.

The Imperative of Stability: Potential Degradation Pathways

The chemical stability of an API is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors. Degradation of the drug substance is a primary source of impurities in both bulk drug and the final formulated product.[2] The most common degradation mechanisms for organic molecules, including tetrahydroisoquinoline derivatives, are hydrolysis, oxidation, and photolysis.[2]

Hydrolytic Degradation

The hydrochloride salt of a secondary amine like 5-Bromo-1,2,3,4-tetrahydroisoquinoline is generally stable to hydrolysis. However, under significant pH shifts, particularly towards alkaline conditions, the free base can be liberated, which may be more susceptible to other degradation pathways.

Oxidative Degradation

The tetrahydroisoquinoline ring system, particularly the carbon atom alpha to the nitrogen, is susceptible to oxidation.[3][4] This can lead to the formation of various oxidation products, including the corresponding dihydroisoquinolinium species or lactams. The presence of atmospheric oxygen, trace metals, or peroxide impurities can catalyze these oxidative processes.

Photodegradation

Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation products. Photostability testing is crucial to determine the intrinsic light sensitivity of the molecule and to establish appropriate handling and storage requirements.[5][6][7]

Recommended Storage and Handling: A Proactive Approach to Stability

Based on the potential degradation pathways and general best practices for chemical storage, the following conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Reduces the rate of potential degradation reactions. |

| Light | Store in a light-resistant container. | Protects against photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis and potential physical changes. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | Prevents chemical reactions that could lead to degradation. |

Designing a Robust Stability Study: A Methodical Workflow

To comprehensively assess the stability of this compound, a forced degradation study is essential. Such studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[8][9][10] The goal is typically to achieve 5-20% degradation of the active substance.[7][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ajrconline.org [ajrconline.org]

- 10. jddtonline.info [jddtonline.info]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl in medicinal chemistry

Topic: Application Note: Strategic Utilization of 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl in Medicinal Chemistry Content Type: Technical Guide & Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Abstract

5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (5-Br-THIQ HCl) represents a high-value "privileged scaffold" intermediate in drug discovery. Its structural utility lies in the orthogonal reactivity between the nucleophilic secondary amine (N2) and the electrophilic aryl bromide (C5). This application note details the strategic handling, free-basing, and chemoselective functionalization of this scaffold. We provide validated protocols for N-alkylation and Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) to access diverse pharmacological space, particularly for CNS and oncology targets.

Chemical Profile & Strategic Value

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is ubiquitous in natural alkaloids and synthetic therapeutics (e.g., Quinapril, Debrisoquine).[1] The 5-bromo derivative is specifically valued as a divergent building block because the C5 position allows for vectoral exploration of the "western" sector of the molecule, a region often critical for modulating receptor subtype selectivity (e.g., Dopamine D2/D3, Sigma receptors).

Table 1: Compound Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 81237-69-6 |

| Molecular Formula | C₉H₁₀BrN[2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 248.55 g/mol (Salt); 212.09 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Et₂O, Hexanes) |

| Key Reactivity | N2: Nucleophilic substitution, Acylation, Reductive AminationC5: Pd-catalyzed Cross-coupling, Lithium-Halogen Exchange |

Strategic Workflow: Orthogonal Functionalization

Success with 5-Br-THIQ relies on managing the reactivity order. The HCl salt must often be neutralized before organometallic steps.

The Golden Rule: generally, functionalize or protect the Nitrogen (N2) first .

-

Why? Free secondary amines can poison Palladium catalysts or compete in cross-coupling reactions.

-

Exception: If the target is a secondary amine, use a transient protecting group (e.g., Boc) or ensure the C-coupling conditions are compatible with free amines (e.g., using specific ligands like BrettPhos).

Figure 1: Divergent Synthesis Workflow

Caption: Workflow for orthogonal functionalization. Path A→B→C is the standard high-yield route.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base

Context: Most commercial sources supply the HCl salt for stability. For organic soluble reactions (DCM, Toluene) or nucleophilic attacks, the free base is required.

-

Dissolution: Suspend 10.0 mmol of 5-Br-THIQ HCl in 50 mL of Dichloromethane (DCM).

-

Neutralization: Add 50 mL of saturated aqueous NaHCO₃ (or 1M NaOH for faster kinetics).

-

Extraction: Stir vigorously for 15 minutes until the solid dissolves and layers clarify. Separate the organic layer.[6]

-

Re-extraction: Extract the aqueous layer twice with 20 mL DCM.

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Quantitative. The resulting oil/solid is the free amine, ready for immediate use.

Protocol B: N-Functionalization via Reductive Amination

Context: Installing an alkyl group at N2 is a common method to modulate lipophilicity (LogP) and blood-brain barrier penetration.

Reagents: 5-Br-THIQ (Free base), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride), DCE (Dichloroethane).

-

Setup: In a round-bottom flask, dissolve 5-Br-THIQ (1.0 eq) and the target Aldehyde (1.1 eq) in dry DCE (0.1 M concentration).

-

Imine Formation: Stir at room temperature for 30–60 mins. (Optional: Add 3Å molecular sieves to accelerate imine formation).

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for disappearance of the amine.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine, dry (MgSO₄), and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: C5-Diversification via Suzuki-Miyaura Coupling

Context: This protocol installs aryl/heteroaryl groups at the C5 position. The 5-position is sterically accessible but benefits from active phosphine ligands.

Reagents: N-Protected/Substituted 5-Br-THIQ (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq). Solvent: 1,4-Dioxane/Water (4:1).

-

Degassing: Charge a microwave vial or pressure tube with the 5-Br-THIQ derivative, Boronic acid, and K₂CO₃. Suspend in Dioxane/Water. Sparge with Nitrogen/Argon for 10 minutes (Critical: Oxygen kills the catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (or Pd(PPh₃)₄). Seal the vessel immediately.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Monitoring: Check LCMS. The bromide (M and M+2 pattern) should disappear.

-

Workup: Filter through a Celite pad to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.

-

Purification: Silica gel chromatography.

Protocol D: C5-Amination via Buchwald-Hartwig

Context: Creating C5-Anilines.[6] This is challenging due to the electron-rich nature of the THIQ ring, requiring strong bases and specific ligands.

Reagents: N-Boc-5-Br-THIQ (1.0 eq), Primary/Secondary Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP or XPhos (0.04 eq), NaOtBu (1.5 eq). Solvent: Toluene (anhydrous).

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Ligand (BINAP/XPhos) in Toluene. Stir 10 min to form the active catalyst species.

-

Addition: Add the N-Boc-5-Br-THIQ, the coupling Amine, and Sodium tert-butoxide (NaOtBu).

-

Reaction: Heat at 100°C for 12–18 hours.

-

Note: If using NaOtBu, ensure the substrate does not have base-sensitive groups (e.g., esters). If esters are present, switch to Cs₂CO₃ and longer reaction times.

Case Study: Designing a Dopamine D3 Antagonist

Objective: Synthesize a library of 5-biaryl-THIQs to explore selectivity against the D2 receptor.

Logic:

-

Scaffold: 5-Br-THIQ provides the rigid core.

-

N-Tail: A butyl chain is attached to N2 (via Protocol B using Butyraldehyde) to mimic the lipophilic pocket binding of standard D3 ligands.

-

C-Head: A library of 4-substituted phenyl boronic acids is coupled at C5 (Protocol C).

-

Result: The 5-phenyl group extends into the orthosteric binding site, while the THIQ nitrogen interacts with the conserved Aspartate residue (Asp3.32).

Figure 2: Mechanistic Pathway (Suzuki Coupling)

Caption: Catalytic cycle for C5-arylation. The oxidative addition into the C5-Br bond is the rate-determining step.

Safety & Handling

-

Inhalation: The HCl salt is a fine dust; use a fume hood to avoid inhalation.

-

Skin Contact: Aryl bromides can be sensitizers. Wear nitrile gloves.

-

Waste: Palladium waste must be segregated from general organic waste.

-

Storage: Store the HCl salt at RT or 4°C in a desiccator. It is hygroscopic; moisture can lead to clumping and difficulty in precise weighing.

References

-

Chemical Structure & Properties: PubChem. This compound. National Library of Medicine. [Link]

-

Scaffold Utility: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." RSC Advances, 2021.[11] [Link]

-

Buchwald-Hartwig Methodology: "Buchwald-Hartwig Cross Coupling Reaction."[12] Organic Chemistry Portal. [Link][13]

-

Suzuki Coupling on Heterocycles: "Suzuki-Miyaura Cross-Coupling." Organic Chemistry Portal. [Link]

- Synthesis of 5-Br-THIQ: "Synthesis of 5-bromoisoquinoline derivatives.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS NO: 114744-50-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijstr.org [ijstr.org]

- 7. chemscene.com [chemscene.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: The 5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride Scaffold for Dopamine Receptor Ligand Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules and natural products.[1][2] Its structural similarity to the endogenous neurotransmitter dopamine makes it an exceptional starting point for the design of ligands targeting dopamine receptors, which are implicated in a host of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4][5] This guide focuses on a particularly versatile derivative, 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. The bromine atom at the 5-position serves as a highly functional "chemical handle," enabling extensive structural diversification through modern cross-coupling chemistry.[6] We provide an in-depth exploration of synthetic strategies, detailed experimental protocols for ligand synthesis and pharmacological evaluation, and a framework for interpreting the resulting data to guide lead optimization.

The Strategic Advantage of the 5-Bromo-THIQ Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The 5-Bromo-THIQ scaffold offers a compelling combination of features:

-

Bioisosteric Relevance: The core THIQ structure mimics the catecholamine pharmacophore of dopamine, providing an inherent affinity for dopamine receptors.

-

Synthetic Tractability: The bromine atom is a key functional group, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and modular introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) at the target receptor.

-

Structural Rigidity: The bicyclic system of THIQ imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity compared to more flexible analogues.

The overall goal is to use this scaffold to generate a library of novel compounds, which can then be screened to identify potent and selective ligands for specific dopamine receptor subtypes (D₁-D₅).

Figure 1: High-level workflow for dopamine ligand discovery.

Synthetic Protocols for Scaffold Diversification

The true power of the 5-Bromo-THIQ scaffold lies in its capacity for diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone of this process, offering reliable and modular methods for creating new carbon-carbon and carbon-nitrogen bonds.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for coupling the aryl bromide of our scaffold with a variety of organoboron compounds (boronic acids or esters), introducing new aryl, heteroaryl, or vinyl groups.[7][8][9] This is invaluable for exploring how different aromatic substituents impact receptor binding.

Rationale: The choice of a palladium catalyst and ligand is critical. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with sterically hindered partners and can improve reaction rates and yields.[10] A base is required to activate the boronic acid for transmetalation.[7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (Spherical Phos) (0.04 eq)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

-

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-THIQ·HCl, the arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent to form the active catalyst complex.

-

Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.

-

Causality Note: Degassing the solvent by bubbling with an inert gas is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the desired coupled product.

-

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines by coupling the scaffold with a wide range of primary or secondary amines.[11][12] This is particularly useful for introducing moieties that can form key hydrogen bonds within the dopamine receptor binding pocket.

Rationale: Similar to the Suzuki reaction, the choice of ligand is crucial for success. Josiphos-type ligands or bulky biarylphosphine ligands are often employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine coupling partner.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

This compound (1.0 eq)

-

Amine coupling partner (1.3 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Toluene, anhydrous and degassed

-

-

Reaction Setup:

-

In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk flask.

-

Add the Pd₂(dba)₃ and Xantphos, followed by the 5-Bromo-THIQ·HCl and the amine.

-

Add the anhydrous, degassed toluene.

-

Causality Note: NaOtBu is highly air- and moisture-sensitive. Handling under an inert atmosphere is mandatory to prevent decomposition and ensure reaction efficiency.

-

-

Reaction Execution:

-

Seal the flask and heat the mixture to 90-110 °C with stirring.

-

Monitor the reaction progress by LC-MS. Reactions are often complete in 6-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

-

Protocols for Pharmacological Characterization

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their interaction with the target dopamine receptors. This is a two-stage process: first determining binding affinity, then assessing functional activity.

Dopamine Receptor Subtypes and Signaling

There are five main dopamine receptor subtypes, classified into two families based on their signaling mechanisms.[5][13][14]

-

D₁-like family (D₁ and D₅): Couple to the Gαs protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[14]

-

D₂-like family (D₂, D₃, and D₄): Couple to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[14]

This differential signaling is the basis for functional assays.

Figure 2: Simplified dopamine receptor signaling pathways.

Protocol: Radioligand Binding Assay (Affinity)

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor subtype.

Step-by-Step Methodology:

-

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D₂, D₃).

-

Radioligand (e.g., [³H]-Spiperone for D₂/D₃ receptors).

-

Test compounds (synthesized THIQ derivatives) at various concentrations.

-

Non-specific binding control (e.g., Haloperidol at a high concentration).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kₔ value).

-

Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the high-concentration competitor (e.g., 10 µM Haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = (Total binding CPM) - (Non-specific binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: cAMP Functional Assay (Efficacy)

This assay determines whether a ligand is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. It measures the modulation of intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for this.[3][15]

Step-by-Step Methodology:

-

Materials:

-

A cell line expressing the target receptor (e.g., CHO-K1 cells expressing human D₂ receptors).

-

cAMP HTRF assay kit (commercially available).

-

Test compounds.

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Reference agonist (e.g., Quinpirole for D₂) and antagonist (e.g., Haloperidol).

-

-

Agonist Mode Assay:

-

Plate the cells in a 384-well plate and allow them to adhere.

-

Add the test compounds at various concentrations.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol.

-

Incubate for 60 minutes, then read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates an increase in cAMP (for D₁-like) or a decrease in cAMP (for D₂-like).

-

Calculate the EC₅₀ (concentration for 50% of maximal response) for agonists.

-

-

Antagonist Mode Assay (for D₂-like receptors):

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a fixed concentration of a reference agonist (e.g., Quinpirole at its EC₈₀) along with Forskolin to stimulate then inhibit cAMP production.

-

Incubate and perform the HTRF detection as above.

-

An antagonist will reverse the effect of the agonist, causing cAMP levels to rise back towards the forskolin-stimulated level.

-

Calculate the IC₅₀ (concentration for 50% inhibition of the agonist response) for antagonists.

-

Data Interpretation and Lead Optimization

The data generated from these assays must be systematically analyzed to guide the next round of synthesis.

Summarizing Screening Data

Organizing results in a clear table is the first step. Here is an example of hypothetical data for a series of compounds derived from the 5-Bromo-THIQ scaffold.

| Compound ID | R-Group (at C-5) | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₂/D₃ Selectivity | D₂ Functional Assay (IC₅₀, nM) |

| LEAD-001 | Phenyl | 15.2 | 180.5 | 11.9x | 25.8 (Antagonist) |

| LEAD-002 | 4-Fluorophenyl | 8.9 | 155.1 | 17.4x | 12.1 (Antagonist) |

| LEAD-003 | 2-Thienyl | 2.1 | 5.5 | 2.6x | 3.5 (Antagonist) |

| LEAD-004 | N-Piperidinyl | 50.6 | 450.2 | 8.9x | 78.3 (Antagonist) |

Interpretation:

-

LEAD-003 shows the highest potency at the D₂ receptor (lowest Kᵢ).

-

LEAD-002 shows the best selectivity for D₂ over D₃.

-

The Suzuki-coupled products (001-003) appear more potent than the Buchwald-Hartwig product (004) in this hypothetical series.

-

All compounds act as antagonists in the functional assay.

The Lead Optimization Cycle

This data feeds into a continuous, iterative cycle that is the core of medicinal chemistry.

Figure 3: The iterative cycle of lead optimization.

Based on the table above, a medicinal chemist might hypothesize that electron-withdrawing groups on the aryl ring (like the fluorine in LEAD-002 ) improve selectivity. The next round of synthesis would focus on creating more analogs with different halogen substitutions or other electron-withdrawing groups to test this hypothesis.

Conclusion

This compound is an exceptionally valuable scaffold for the discovery of novel dopamine receptor ligands. Its inherent pharmacophoric features, combined with the synthetic versatility afforded by the C-5 bromine, provide a robust platform for generating diverse chemical libraries. By systematically applying well-established synthetic protocols, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, and employing rigorous pharmacological evaluation through binding and functional assays, researchers can efficiently navigate the lead optimization cycle. This structured approach accelerates the identification of potent and selective drug candidates for treating a wide range of debilitating CNS disorders.

References

- The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Hangzhou Meet Chemical Co.,Ltd.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar.

- Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PubMed Central.

- Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI.

- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.

- Polypharmacology of dopamine receptor ligands. PubMed.

- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.

- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC - NIH.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI.

- 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed.

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.

- Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine.

- Pharmacological modulation of dopamine receptors reveals distinct brain-wide networks associated with learning and motivation in non-human prim

- Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior. Frontiers.

- Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines.

- Suzuki Coupling. Organic Chemistry Portal.

- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)

- dopamine D2 receptor upregulation in dorsal striatum in the LRRK2- R1441C rat model of early Parkinson's disease. bioRxiv.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. PubMed.

- Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Explor

- Buchwald–Hartwig amin

- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

- Dopaminergic D2 Receptor Knockout Mouse: An Animal Model of Prolactinoma.

- Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism.

- The Buchwald-Hartwig Amin

- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central.

- The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.

Sources

- 1. ijstr.org [ijstr.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Polypharmacology of dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. mdpi.com [mdpi.com]

synthesis of kinase inhibitors from 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse range of kinase inhibitors, particularly targeting Rho-associated protein kinase (ROCK) and Cyclin-dependent kinases (CDK).[1]

This application note details the strategic elaboration of 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1073968-64-5). Unlike the planar isoquinoline congeners (e.g., Fasudil), the THIQ scaffold offers a non-planar, partially saturated backbone that improves solubility and allows for specific vector exploration within the ATP-binding pocket.[1] We present a validated, divergent synthetic workflow that utilizes the C5-bromide as a handle for "hinge-binder" installation and the N2-amine for "solvent-front" optimization.

Strategic Rationale & Scaffold Architecture

The 5-bromo-THIQ scaffold allows for a Fragment-Based Drug Design (FBDD) approach. The logic of this synthesis is grounded in the typical kinase binding mode:

-

The C5-Position (Hinge Region): The bromine at position 5 is sterically accessible for Palladium-catalyzed cross-coupling. Substituents here (e.g., indazoles, pyridines, pyrazoles) typically form hydrogen bonds with the kinase hinge region.[1]

-

The N2-Position (Solvent Front): The secondary amine is highly nucleophilic. Derivatization here (ureas, amides) directs substituents toward the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.[1]

Visualizing the Synthetic Pathway

The following flowchart illustrates the divergent strategy, moving from the raw HCl salt to a library of potential inhibitors.

Figure 1: Divergent synthetic workflow for generating kinase inhibitor libraries from 5-bromo-THIQ.

Pre-Synthetic Considerations: Handling the HCl Salt

Challenge: The starting material is supplied as a hydrochloride salt. Direct use in Pd-catalyzed coupling is contraindicated because the acidic protons can quench active catalytic species and the chloride ions can interfere with ligand exchange. Solution: A quantitative "Free-Basing and Protection" one-pot protocol is required before any metal catalysis.

Critical Safety Note: 5-Bromo-1,2,3,4-tetrahydroisoquinoline is a potential irritant.[1] All operations must be performed in a fume hood.[1]

Detailed Experimental Protocols

Protocol A: Activation (Free-Basing & N-Boc Protection)

Objective: To convert the hygroscopic HCl salt into a lipophilic, catalytically compatible intermediate.

-

Dissolution: Suspend 5-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (10.0 mmol, 2.48 g) in Dichloromethane (DCM, 50 mL).

-

Neutralization: Add Triethylamine (

, 25.0 mmol, 3.5 mL) dropwise at 0°C. Stir for 15 minutes until the suspension clears (formation of triethylamine hydrochloride salts may occur). -

Protection: Add Di-tert-butyl dicarbonate (

, 11.0 mmol, 2.40 g) dissolved in minimal DCM. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The free amine spot should disappear.

-

Workup: Wash with 1M citric acid (2 x 20 mL) to remove excess base/amine, followed by saturated

and brine. Dry over -

Yield: Concentrate in vacuo. Expect ~95% yield of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline as a viscous oil or low-melting solid.

Protocol B: C5-Functionalization (The "Warhead")

Choose Path B1 (Suzuki) for aryl rings or Path B2 (Buchwald) for amino-linked inhibitors.

Path B1: Suzuki-Miyaura Coupling (High Robustness) Target: Installing heteroaryl hinge binders (e.g., Pyridine, Indazole).[1]

-

Setup: In a microwave vial or Schlenk flask, combine:

-

Degassing: Sparge with Nitrogen or Argon for 5 minutes.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

-

Purification: Filter through Celite. Purify via Flash Chromatography (0-30% EtOAc in Hexanes).

Path B2: Buchwald-Hartwig Amination Target: Installing amino-linked cores (e.g., anilines).

-

Setup: Under inert atmosphere (

), combine: -

Reaction: Heat at 100°C for 16 hours.

-

Note: If the reaction turns black immediately, ensure strict oxygen-free conditions were maintained.

Protocol C: N-Terminus Elaboration (The "Tail")

Objective: Remove Boc and install the solubility/selectivity tail.

-

Deprotection: Dissolve the C5-substituted intermediate in DCM. Add Trifluoroacetic Acid (TFA) (ratio 1:4 TFA:DCM).[1] Stir 1 hour. Evaporate TFA completely (azeotrope with toluene if necessary).[1]

-

Urea Formation (Example):

-

Dissolve the deprotected amine TFA salt in DCM.

-

Add DIPEA (3.0 eq) to free-base in situ.

-

Add Isocyanate (R-NCO, 1.1 eq) at 0°C.[1]

-

Stir 2 hours. The product often precipitates or can be purified by crystallization.

-

Data Summary & Expected Results

The following table summarizes typical yields and conditions observed when applying this workflow to standard kinase inhibitor motifs (e.g., ROCK inhibitors).

| Transformation | Reagents | Typical Yield | Key Observation |

| N-Protection | 92-98% | Quantitative; essential for chemoselectivity. | |

| Suzuki Coupling | 4-Pyridylboronic acid, | 75-85% | 5-position is sterically accessible; high conversion. |

| Buchwald Coupling | Morpholine, | 65-78% | Requires anhydrous conditions; sensitive to moisture.[1] |

| Boc Deprotection | TFA/DCM (1:4) | >95% | Clean conversion; TFA salt must be neutralized for next step.[1] |

| Amide Coupling | Benzoic acid, EDC, HOBt | 70-85% | Standard peptide coupling conditions work well.[1] |

Mechanistic Insight: Binding Mode

To assist in the design of the "R" groups for C5 and N2, the following diagram illustrates the theoretical binding mode of a 5-substituted THIQ inhibitor within a typical kinase pocket (e.g., ROCK1).

Figure 2: Theoretical binding mode of THIQ-based kinase inhibitors. The C5-substituent anchors the molecule to the hinge, while the N2-tail extends into the solvent.

References

-

Liao, C., et al. (2015).[1] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances.

-

Feng, Y., & LoGrasso, P. V. (2014).[1] "Rho kinase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

-

Boland, S., et al. (2015).[1] "Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors."[1][2] Journal of Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Sources

Application Note: Orthogonal Functionalization of 5-Bromo-1,2,3,4-Tetrahydroisoquinoline

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of the secondary amine in 5-bromo-1,2,3,4-tetrahydroisoquinoline (5-bromo-THIQ) , a privileged scaffold in drug discovery.

Executive Summary & Strategic Rationale

The 5-bromo-THIQ scaffold represents a "dual-handle" pharmacophore. It possesses two distinct reactive sites:

-

The Secondary Amine (N-2): A nucleophilic handle for immediate diversification.

-

The Aryl Bromide (C-5): An electrophilic handle for subsequent cross-coupling (Suzuki, Buchwald, Sonogashira).

The Critical Challenge: The primary strategic imperative is Chemoselectivity . When derivatizing the amine, one must preserve the C-5 aryl bromide bond to allow for downstream library generation. Standard alkylations and acylations are safe; however, metal-catalyzed N-arylation (Buchwald-Hartwig) presents a risk of competing oxidative addition at the C-5 position.

This guide provides three validated protocols designed to functionalize the amine while keeping the aryl bromide intact for "Stage 2" chemistry.

Pre-Reaction Considerations

-

Starting Material Form: 5-bromo-THIQ is typically supplied as a Hydrochloride (HCl) salt.

-

Action: Protocols below include an in situ neutralization step. If using the free base (an oil), omit the extra equivalent of base.

-

-

Isotopic Validation (Self-Validating System):

-

Checkpoint: The presence of Bromine provides a distinct Mass Spectrometry signature. All products must exhibit the characteristic 1:1 isotopic ratio for

and

-

Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Best for: Introducing sp3 diversity and increasing Fsp3 character.

Mechanism: Formation of an iminium ion followed by selective reduction.[1] Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 for safety and better selectivity against the aryl bromide.

Step-by-Step:

-

Preparation: In a 20 mL scintillation vial, suspend 5-bromo-THIQ HCl (1.0 equiv, 1.0 mmol) in DCE (1,2-Dichloroethane) (5 mL).

-

Free-Basing: Add DIPEA (1.2 equiv) and stir for 5 minutes until the solution clears.

-

Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Insight: Adding molecular sieves (4Å) here can drive conversion if the aldehyde is sterically hindered.

-

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Note: Gas evolution (AcOH) may occur. Cap loosely.

-

-

Quench & Workup: Stir for 4–16 hours. Quench with sat. NaHCO3 (5 mL). Extract with DCM (3 x 5 mL).

-

Purification: Pass through a short silica plug or SCX-2 (cation exchange) cartridge to remove non-basic impurities.

Protocol B: Chemoselective N-Arylation via SNAr

Best for: Attaching electron-deficient heteroaromatics (e.g., Pyridines, Pyrimidines) without using Palladium.

Rationale: Avoids Pd-catalysis entirely, eliminating the risk of reacting with the C-5 Bromine.

Step-by-Step:

-

Mix: Combine 5-bromo-THIQ HCl (1.0 equiv) and the Heteroaryl Chloride/Fluoride (1.1 equiv) in DMSO or NMP (0.5 M concentration).

-

Base: Add K2CO3 (3.0 equiv).

-

Why: Inorganic bases are preferred for SNAr to act as an HCl scavenger and facilitate the transition state.

-

-

Heat: Heat to 80–100°C for 2–6 hours.

-

Monitoring: Monitor by LCMS. Look for the product mass with the Br isotope pattern.

-

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Protocol C: Chan-Lam Coupling (N-Arylation)

Best for: Attaching electron-rich or neutral aryl rings while preserving the C-5 Bromine.

Mechanism: Copper(II)-mediated oxidative coupling. Unlike Pd(0), Cu(II) does not readily insert into Aryl-Br bonds, making this highly chemoselective.

Step-by-Step:

-

Solvent: Use DCM (Dichloromethane) or MeOH (Methanol). Note: DCM often gives better solubility for the THIQ.

-

Reagents: Add 5-bromo-THIQ HCl (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv).

-

Base: Add Pyridine (2.0 equiv) or TEA (2.0 equiv).

-

Oxidant: The reaction requires oxygen. Perform in an open flask or attach an O2 balloon.

-

Expert Insight: Add 4Å molecular sieves. Water inhibits this reaction.

-

-

Time: Stir vigorously at RT for 16–24 hours. (Sluggish reactions may require 40°C).

-

Workup: Filter through a pad of Celite to remove Copper salts. Wash with NH4OH/Water to remove residual Cu.

Data Summary & Troubleshooting

| Reaction Type | Reagent Key | Critical Parameter | Common Failure Mode | QC Check (1H NMR) |

| Reductive Amination | NaBH(OAc)3, DCE | Moisture control | Hydrolysis of imine | N-CH2 benzylic shift (~3.6 -> ~3.5 ppm) |

| Amide Coupling | HATU or Acid Cl | pH > 8 | Oligomerization | N-CH2 becomes diastereotopic (rotamers) |

| SNAr | K2CO3, DMSO | Temperature | Decomposition of halide | Distinct aromatic shifts on new ring |

| Chan-Lam | Cu(OAc)2, O2 | Dryness (Sieves) | Protodeboronation | Absence of Boronic acid peaks |

Strategic Workflow Diagram

The following diagram illustrates the orthogonal logic: Derivatize the Amine first (Stage 1), then utilize the Bromine (Stage 2).

Caption: Workflow demonstrating the orthogonal protection/derivatization strategy. Stage 1 targets the amine (Red) without affecting the aryl bromide, enabling Stage 2 metal-catalyzed diversity (Green).

References

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Chan-Lam Coupling Scope: Evans, D. A., et al. "Copper-promoted arylation of amines and amides with arylboronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940. Link

-

THIQ Scaffold Utility: "The Chemistry and Applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline." NBInno Technical Review, 2023. Link

-

Buchwald-Hartwig Selectivity: Ruiz-Castillo, P., & Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

Sources

Troubleshooting & Optimization

optimizing yield in the Pictet-Spengler reaction of bromo-phenylethylamines

The following guide is designed as a specialized Technical Support Center for researchers optimizing the Pictet-Spengler reaction, specifically focusing on the challenging bromo-phenylethylamine substrates.

Topic: Bromo-Phenylethylamine Cyclization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Decision Matrix